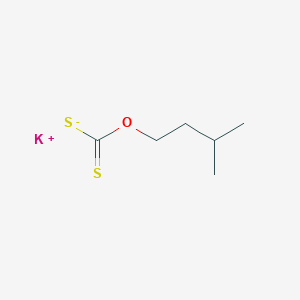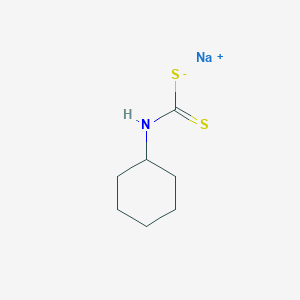
potassium;3-methylbutoxymethanedithioate
Overview
Description
Potassium;3-methylbutoxymethanedithioate, also known as potassium isopentyl dithiocarbonate, is a chemical compound with the molecular formula C6H11KOS2. It is a potassium salt of a dithiocarbonate ester, characterized by its unique structure and properties. This compound is commonly used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;3-methylbutoxymethanedithioate can be synthesized through the reaction of carbon disulfide with 3-methylbutanol in the presence of potassium hydroxide. The reaction typically proceeds as follows:
Reactants: Carbon disulfide (CS2), 3-methylbutanol (C5H12O), and potassium hydroxide (KOH).
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.
Procedure: Carbon disulfide is added dropwise to a solution of 3-methylbutanol and potassium hydroxide. The mixture is stirred continuously until the reaction is complete, forming this compound as a precipitate.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Using large reactors to mix the reactants.
Controlled Environment: Maintaining a controlled environment to ensure consistent product quality.
Purification: The crude product is purified through filtration and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Potassium;3-methylbutoxymethanedithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the parent alcohol and carbon disulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-methylbutanol and carbon disulfide.
Substitution: Various substituted dithiocarbonates depending on the nucleophile used.
Scientific Research Applications
Potassium;3-methylbutoxymethanedithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential use in biological assays and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the mining industry as a flotation agent for the extraction of minerals.
Mechanism of Action
The mechanism of action of potassium;3-methylbutoxymethanedithioate involves its ability to form strong bonds with metal ions and organic substrates. The dithiocarbonate group acts as a ligand, coordinating with metal ions to form stable complexes. This property is particularly useful in applications such as mineral flotation, where it helps in the selective separation of minerals.
Comparison with Similar Compounds
Similar Compounds
Potassium ethyl xanthate: Similar structure but with an ethyl group instead of a 3-methylbutyl group.
Potassium isopropyl xanthate: Contains an isopropyl group instead of a 3-methylbutyl group.
Potassium amyl xanthate: Features an amyl group in place of the 3-methylbutyl group.
Uniqueness
Potassium;3-methylbutoxymethanedithioate is unique due to its specific 3-methylbutyl group, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it particularly valuable in applications requiring precise control over reaction outcomes.
Properties
IUPAC Name |
potassium;3-methylbutoxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2.K/c1-5(2)3-4-7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXOFNZFIJEFDA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11KOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfonyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B7841061.png)


![7-amino-2-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7841075.png)
![2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7841086.png)
![sodium;(2S)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7841103.png)
![{[(2E)-2-(2-furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B7841104.png)
![(1S,5R)-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde](/img/structure/B7841111.png)



![[(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate](/img/structure/B7841151.png)

